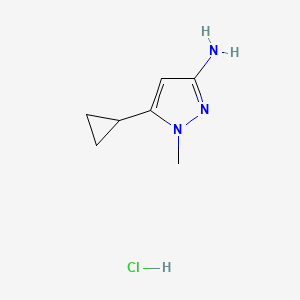

5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride

CAS No.: 1803589-05-0

Cat. No.: VC2606688

Molecular Formula: C7H12ClN3

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803589-05-0 |

|---|---|

| Molecular Formula | C7H12ClN3 |

| Molecular Weight | 173.64 g/mol |

| IUPAC Name | 5-cyclopropyl-1-methylpyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H11N3.ClH/c1-10-6(5-2-3-5)4-7(8)9-10;/h4-5H,2-3H2,1H3,(H2,8,9);1H |

| Standard InChI Key | HIOVAKQEBRYLRQ-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)N)C2CC2.Cl |

| Canonical SMILES | CN1C(=CC(=N1)N)C2CC2.Cl |

Introduction

Compound Overview

Chemical Identification

5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride (CAS Number: 1803589-05-0) is a hydrochloride salt of the parent compound 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine. It possesses a molecular weight of 173.64 g/mol and contains a pyrazole ring structure substituted with a cyclopropyl group at the 5-position, a methyl group at the nitrogen in the 1-position, and an amine group at the 3-position . This compound is classified as a heterocyclic amine with potential applications in pharmaceutical and biochemical research.

Structural Characteristics

The structure of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride features a five-membered pyrazole ring with two nitrogen atoms in the 1 and 2 positions. The cyclopropyl group at the 5-position contributes to the compound's unique spatial configuration and reactivity profile. The compound exists as a hydrochloride salt, which affects its solubility, stability, and other physicochemical properties compared to its free base form . The parent compound (without the hydrochloride) is identified in PubChem with CID 25248190 .

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁N₃·HCl | |

| Molecular Weight | 173.64 g/mol | |

| Physical State | Crystalline solid (predicted) | - |

| Parent Compound | CID 25248190 | |

| CAS Number | 1803589-05-0 |

Chemical Reactivity

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride typically begins with the preparation of the parent compound followed by salt formation. Based on synthetic approaches for related pyrazole derivatives, a common synthesis route likely involves the cyclization of appropriate hydrazine derivatives with suitable carbonyl compounds to form the pyrazole ring structure. The addition of hydrochloric acid to the free base would then yield the hydrochloride salt.

A general synthetic pathway might involve:

-

Formation of the pyrazole ring through condensation reactions

-

Introduction of the cyclopropyl group at the 5-position

-

Methylation of the nitrogen at the 1-position

-

Treatment with hydrochloric acid to form the hydrochloride salt

Purification Techniques

Purification of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride likely employs standard techniques including recrystallization from appropriate solvent systems (potentially aqueous-organic mixtures), column chromatography for larger-scale preparations, and potentially preparative HPLC for analytical-grade material. The choice of purification method would depend on the specific impurity profile and intended application of the compound.

Structural Relationship to Similar Compounds

Comparison with Structurally Related Compounds

5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride is structurally related to several compounds with similar core structures but different substitution patterns. One such compound is 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, which differs in the positions of the cyclopropyl and amine groups on the pyrazole ring. This positional isomer has a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g/mol in its free base form.

Another related compound is 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine, which shares the same pyrazole core and 3-amine substitution but features a methoxymethyl group at the 5-position instead of a cyclopropyl group . This compound has a molecular formula of C₆H₁₁N₃O and a molecular weight of 141.17 g/mol, demonstrating how subtle structural changes can affect the physical properties of these compounds.

Structural Features Affecting Bioactivity

The specific arrangement of substituents in 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride potentially influences its biological activity profile. The cyclopropyl group, known for its unique spatial characteristics and metabolic stability, may contribute to specific receptor interactions. The amine group serves as a hydrogen bond donor, enabling interactions with protein targets. The salt form affects pharmacokinetic properties including solubility, membrane permeability, and bioavailability.

Research Applications

Biochemical Research

Pyrazole derivatives similar to 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride have demonstrated utility in biochemical research, particularly as components in proteomics studies. The compound's ability to interact with specific protein targets makes it a potential tool for investigating protein-ligand interactions and related biochemical pathways.

Agricultural Applications

Derivatives containing the pyrazole scaffold have demonstrated utility in agricultural chemistry, particularly in the development of pesticides and herbicides. The presence of the cyclopropyl group in 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride may confer specific properties relevant to these applications, including enhanced stability and selective biological activity.

Analytical Methods for Identification and Characterization

Spectroscopic Techniques

Identification and characterization of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride can be accomplished through various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show characteristic signals for the cyclopropyl protons (typically appearing upfield, δ 0.5-1.0 ppm), the methyl group protons (singlet, approximately δ 3.5-4.0 ppm), and the pyrazole ring proton (singlet, δ 5.5-6.5 ppm).

-

Mass Spectrometry: This technique would provide the molecular weight confirmation, with the parent ion at m/z 137 (for the free base) and characteristic fragmentation patterns.

-

Infrared Spectroscopy: IR analysis would reveal characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the cyclopropyl and methyl groups, and the C=N and C=C stretching of the pyrazole ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods could be developed for the quantitative analysis of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride. These methods would be valuable for purity determination, stability testing, and quantification in various matrices.

Current Research Status and Future Directions

Knowledge Gaps and Research Opportunities

Current research on 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride appears limited based on publicly available literature. This presents opportunities for further investigation into:

-

Comprehensive characterization of physicochemical properties

-

Development of efficient and scalable synthetic methods

-

Evaluation of biological activities across different therapeutic areas

-

Structure-activity relationship studies with systematic modifications to the core structure

Emerging Applications

The unique structural features of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride suggest potential applications in emerging research areas:

-

Targeted drug delivery systems, where the compound might serve as a linking moiety or pharmacophore

-

Chemical biology tools for probing specific biochemical processes

-

Development of molecular imaging agents, particularly if derivatized with appropriate imaging tags

-

Building blocks for combinatorial chemistry and fragment-based drug discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume